molecular formula C19H17FN2O4S B2495256 N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1795303-61-5

N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2495256
CAS RN: 1795303-61-5
M. Wt: 388.41
InChI Key: HSOXLNRDFHNYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
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Scientific Research Applications

Application in Orexin Receptor Antagonism

The compound N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide might be structurally related to or have functional similarities with compounds used in research on orexin receptors, which play a significant role in feeding, arousal, stress, and drug abuse. A study investigated the effects of selective orexin receptor antagonists, including compounds structurally related to the subject compound, in a binge eating model in rats. The results highlighted the role of orexin-1 receptor mechanisms in compulsive eating behaviors, suggesting that such compounds could offer novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Role in CYP3A Enzyme Activity Studies

Compounds with a benzyloxy-substituted lactone structure, similar to this compound, have been utilized in studies to assess CYP3A enzyme activity in both rat and human hepatocytes. These studies employ such compounds as selective fluorescent probes, facilitating the measurement of CYP3A activity, which is crucial for understanding drug metabolism and interactions (Nicoll-Griffith et al., 2004). This application underscores the potential utility of this compound and related compounds in drug development and pharmacokinetic research.

Involvement in Environmental Chemistry

The study of the photo-oxidation of furan compounds, which may include structural relatives of this compound, reveals their role in the formation of unsaturated dicarbonyl products with significant environmental implications. Such research contributes to our understanding of atmospheric chemistry and the potential environmental impacts of furan derivatives (Alvarez et al., 2009). This highlights the broader relevance of studying furan-containing compounds, beyond their immediate biomedical applications.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-13-5-3-12(4-6-13)10-21-18(24)19(25)22-11-14-7-8-16(27-14)17(23)15-2-1-9-26-15/h1-9,17,23H,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOXLNRDFHNYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.